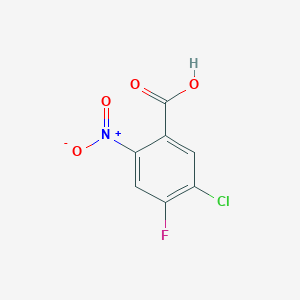
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol, also known as 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol, is a synthetic compound with a range of applications in scientific research. It is a colorless liquid with a melting point of -20°C and a boiling point of 100°C. It is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of dyes, catalysts, and other organic compounds.
Mechanism of Action
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol acts as a proton donor, donating a hydrogen atom to the reaction center of the target molecule. This proton donation enhances the reactivity of the target molecule, allowing it to form new bonds and rearrange its structure.
Biochemical and Physiological Effects
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol has been shown to have a range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol is a useful reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of temperatures and pH levels. However, it is toxic and should be handled with caution.
Future Directions
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol has a range of potential applications in scientific research. It could be used to create new pharmaceuticals, agrochemicals, and fragrances. It could also be used to create new dyes, catalysts, and other organic compounds. Additionally, its anti-inflammatory and anti-tumor properties could be studied further in order to develop new treatments for cancer and other diseases. Finally, its potential toxicity should be further investigated in order to ensure its safe use in laboratory experiments.
Synthesis Methods
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol is synthesized from the reaction of 3-methyl-2-butanol and 2-methyl-3-buten-2-ol in the presence of a base catalyst such as potassium hydroxide. The reaction is carried out at room temperature and the product is purified by distillation.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane-4-methanol", "4-hydroxybenzaldehyde", "2-methyl-3-buten-2-ol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2,2-dimethyl-1,3-dioxolane-4-methanol with 4-hydroxybenzaldehyde in the presence of sodium hydroxide to form 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanol.", "Step 2: Oxidation of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanol with sodium chlorite in the presence of hydrochloric acid to form 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanal.", "Step 3: Reduction of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanal with 2-methyl-3-buten-2-ol in the presence of sodium hydroxide to form 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol.", "Step 4: Purification of the product by extraction with ethyl acetate and recrystallization from methanol." ] } | |
CAS RN |
1895082-15-1 |
Product Name |
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol |
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



